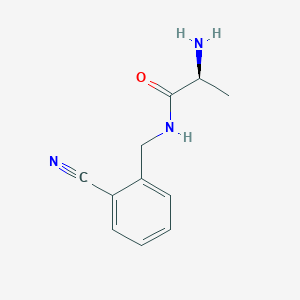

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide

CAS No.:

Cat. No.: VC13442461

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2-cyanophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C11H13N3O/c1-8(13)11(15)14-7-10-5-3-2-4-9(10)6-12/h2-5,8H,7,13H2,1H3,(H,14,15)/t8-/m0/s1 |

| Standard InChI Key | NBTUFTAFXYZUDO-QMMMGPOBSA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=CC=CC=C1C#N)N |

| SMILES | CC(C(=O)NCC1=CC=CC=C1C#N)N |

| Canonical SMILES | CC(C(=O)NCC1=CC=CC=C1C#N)N |

Introduction

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide is a complex organic compound with the molecular formula C11H13N3O and a CAS number of 883547-38-4 . It is characterized by its unique structural features, including an amino group, a cyano group attached to a benzyl ring, and a propionamide moiety. This compound is of interest in various fields of scientific research due to its potential applications in chemistry and biology.

Synthesis Methods

The synthesis of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide typically involves the reaction of 2-cyanobenzyl chloride with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions and Applications

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups such as the amino and cyano groups.

| Reaction Type | Description |

|---|---|

| Oxidation | The amino group can be oxidized to form corresponding oximes or nitriles. |

| Reduction | The cyano group can be reduced to form primary amines. |

| Substitution | The benzyl group can undergo nucleophilic substitution reactions. |

Biological and Pharmacological Applications

While specific biological activities of (S)-2-Amino-N-(2-cyano-benzyl)-propionamide are not detailed in the available literature, compounds with similar structures are often used in the study of enzyme mechanisms and protein-ligand interactions. The unique combination of functional groups in this compound suggests potential applications in pharmacological research, particularly in the development of therapeutic agents.

Comparison with Similar Compounds

(S)-2-Amino-N-(2-cyano-benzyl)-propionamide shares structural similarities with other propionamide derivatives but is distinct due to its specific cyano group positioning and chiral center. This differentiation is crucial for its potential biological activity and reactivity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-Amino-N-(4-cyano-benzyl)-propionamide | C11H13N3O | Cyano group at the 4-position of the benzyl ring |

| (S)-2-Amino-N-ethyl-N-(3-methyl-benzyl)-propionamide | C13H20N2O | Contains an ethyl group and a 3-methyl-benzyl moiety |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume